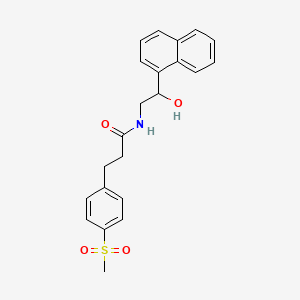

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

描述

属性

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-28(26,27)18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIVAVRCIMXWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a naphthalene derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A naphthalene moiety

- A hydroxyl group

- A methylsulfonyl group attached to a phenyl ring

- An amide functional group

This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 345.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than the standard drug doxorubicin .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of naphthalene derivatives, it was found that the presence of the methylsulfonyl group enhanced the activity against colorectal cancer cells (HT29), with one derivative showing an IC50 value comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on similar methylsulfonyl-containing compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. One study reported that derivatives with this functional group exhibited anti-inflammatory effects comparable to diclofenac sodium .

The mechanisms underlying the biological activities of naphthalene derivatives often involve:

- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.

- Modulation of inflammatory pathways : Through selective inhibition of COX enzymes.

Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their efficacy in disrupting cancer cell signaling pathways .

科学研究应用

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C23H27N3O5S

- Molecular Weight : 457.5 g/mol

The structural features of this compound include a naphthalene moiety, a hydroxyl group, and a sulfonamide group, which contribute to its biological activity.

Anti-inflammatory Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that derivatives of naphthalene exhibit significant inhibition of COX-II activity, suggesting a pathway for this compound's anti-inflammatory effects .

Anticancer Properties

The compound has shown promise in cancer research. Its ability to inhibit histone deacetylases (HDACs) positions it as a potential candidate for cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have reported that naphthalene derivatives can enhance the efficacy of existing chemotherapeutic agents by modulating epigenetic pathways .

Antimicrobial Activity

Research has indicated that compounds with naphthalene structures possess antimicrobial properties. The presence of the sulfonamide group may enhance this activity against various bacterial strains. A comparative study highlighted the effectiveness of naphthalene-based compounds against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of naphthalene derivatives in animal models of arthritis. Treatment with the compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous propanamide derivatives:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The methylsulfonyl group in the target compound and ’s analog enhances polarity and metabolic stability compared to halogenated (e.g., chlorophenyl) or alkoxy (e.g., methoxynaphthalene) substituents .

- Naphthalene derivatives (target compound, AZD3199, ) exhibit varied lipophilicity, influencing membrane permeability and receptor interactions. For example, AZD3199’s naphthalene-ethoxy group contributed to its β2-agonist activity but also to adverse effects .

However, the hydroxyethyl linker may reduce off-target effects compared to AZD3199’s diethylamino group . Fentanyl analogs () share the propanamide backbone but differ in core structure (piperidinyl vs. hydroxyethyl-naphthalene), leading to divergent mechanisms (opioid vs.

Synthetic Challenges :

- The synthesis of complex propanamides often requires multi-step protocols, such as thiolation () or hydrazine-mediated cyclization (). The target compound’s hydroxyethyl-naphthalene group may necessitate specialized coupling reagents to preserve stereochemistry .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar naphthalene derivatives often involves nucleophilic substitution or coupling reactions. For example, oxyanion intermediates (generated via K₂CO₃ in DMF) can react with alkyl halides like propargyl bromide under mild conditions (2 h, room temperature) . Optimization strategies include monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate 9:1) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of K₂CO₃ relative to substrate) to suppress side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the naphthalene aromatic protons (δ 7.2–8.5 ppm), methylsulfonyl group (δ 3.0–3.2 ppm for CH₃SO₂), and hydroxyethyl resonance (δ 4.5–5.0 ppm for –CH(OH)–).

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₂₂H₂₃NO₄S). Fragmentation patterns (e.g., loss of H₂O from the hydroxyethyl group) further validate connectivity .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer : Ethyl acetate is commonly used for extraction due to its compatibility with polar intermediates. Anhydrous Na₂SO₄ is effective for drying organic layers. For purification, gradient elution in silica gel chromatography (e.g., 5–20% ethyl acetate in hexane) resolves structurally similar impurities. Recrystallization from ethanol/water mixtures can enhance crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of the hydroxyethyl and methylsulfonyl groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-withdrawing nature of the methylsulfonyl group, which polarizes adjacent bonds and influences nucleophilic attack sites. Transition state analysis for hydrolysis or substitution reactions can guide experimental design .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., cell viability via MTT) with triplicate measurements.

- Structural Analog Comparison : Test derivatives (e.g., replacing naphthalene with phenyl groups) to isolate pharmacophore contributions.

- Batch-to-Batch Consistency : Verify compound purity via HPLC (>95%) and control for solvent residues (e.g., DMSO) that may interfere with assays .

Q. How can statistical experimental design (DoE) optimize reaction yields for large-scale synthesis?

- Methodological Answer : Apply factorial designs (e.g., 2³ factorial matrix) to assess variables like temperature (25–60°C), catalyst loading (0.1–1.0 equivalents), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions while minimizing experiments. For example, higher temperatures may accelerate reaction rates but promote decomposition .

Q. What in silico tools predict the compound’s metabolic stability or toxicity profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。